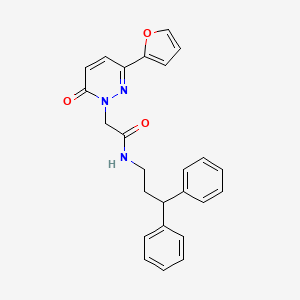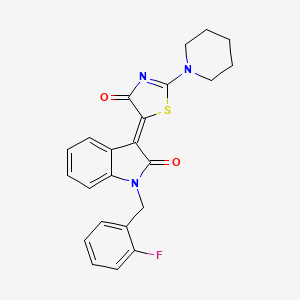![molecular formula C32H35ClN2O4 B14956179 3-[3-(4-chlorophenyl)-5,9-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl]-N-(octahydro-2H-quinolizin-1-ylmethyl)propanamide](/img/structure/B14956179.png)
3-[3-(4-chlorophenyl)-5,9-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl]-N-(octahydro-2H-quinolizin-1-ylmethyl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound 3-[3-(4-chlorophenyl)-5,9-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl]-N-[(octahydro-1H-quinolizin-1-yl)methyl]propanamide is a complex organic molecule with potential applications in various scientific fields. This compound features a unique structure that includes a furochromen core, a chlorophenyl group, and a quinolizidine moiety, making it an interesting subject for chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-(4-chlorophenyl)-5,9-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl]-N-[(octahydro-1H-quinolizin-1-yl)methyl]propanamide involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the furochromen core: This can be achieved through a cyclization reaction involving a suitable precursor such as a hydroxycoumarin derivative.
Introduction of the chlorophenyl group: This step typically involves a Friedel-Crafts acylation reaction using 4-chlorobenzoyl chloride.
Attachment of the quinolizidine moiety: This can be done through a reductive amination reaction using octahydroquinolizine and a suitable aldehyde or ketone.
Final coupling: The final step involves coupling the intermediate with a propanamide derivative under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include:
Scaling up the reactions: Using larger reactors and optimizing reaction conditions to handle bulk quantities.
Purification techniques: Employing methods such as recrystallization, chromatography, and distillation to achieve the desired purity levels.
Quality control: Implementing rigorous quality control measures to ensure consistency and compliance with industry standards.
Chemical Reactions Analysis
Types of Reactions
3-[3-(4-chlorophenyl)-5,9-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl]-N-[(octahydro-1H-quinolizin-1-yl)methyl]propanamide: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can be employed to reduce specific functional groups within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can be performed to replace certain groups within the molecule with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride or nucleophiles like sodium azide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives or azides.
Scientific Research Applications
3-[3-(4-chlorophenyl)-5,9-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl]-N-[(octahydro-1H-quinolizin-1-yl)methyl]propanamide:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, or anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials or as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 3-[3-(4-chlorophenyl)-5,9-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl]-N-[(octahydro-1H-quinolizin-1-yl)methyl]propanamide involves its interaction with specific molecular targets and pathways. The compound may:
Bind to enzymes or receptors: Modulating their activity and affecting cellular processes.
Interfere with DNA or RNA: Affecting gene expression and protein synthesis.
Modulate signaling pathways: Influencing cellular communication and response mechanisms.
Comparison with Similar Compounds
3-[3-(4-chlorophenyl)-5,9-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl]-N-[(octahydro-1H-quinolizin-1-yl)methyl]propanamide: can be compared with other similar compounds, such as:
Psoralens: Known for their photoreactive properties and used in phototherapy.
Coumarins: Known for their anticoagulant and antimicrobial activities.
Quinolizidines: Known for their diverse biological activities, including antimalarial and anticancer properties.
The uniqueness of 3-[3-(4-chlorophenyl)-5,9-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl]-N-[(octahydro-1H-quinolizin-1-yl)methyl]propanamide
Properties
Molecular Formula |
C32H35ClN2O4 |
|---|---|
Molecular Weight |
547.1 g/mol |
IUPAC Name |
N-(2,3,4,6,7,8,9,9a-octahydro-1H-quinolizin-1-ylmethyl)-3-[3-(4-chlorophenyl)-5,9-dimethyl-7-oxofuro[3,2-g]chromen-6-yl]propanamide |
InChI |
InChI=1S/C32H35ClN2O4/c1-19-24(12-13-29(36)34-17-22-6-5-15-35-14-4-3-7-28(22)35)32(37)39-31-20(2)30-26(16-25(19)31)27(18-38-30)21-8-10-23(33)11-9-21/h8-11,16,18,22,28H,3-7,12-15,17H2,1-2H3,(H,34,36) |
InChI Key |
XVXNJUKXGMYQSQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)OC2=C(C3=C(C=C12)C(=CO3)C4=CC=C(C=C4)Cl)C)CCC(=O)NCC5CCCN6C5CCCC6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


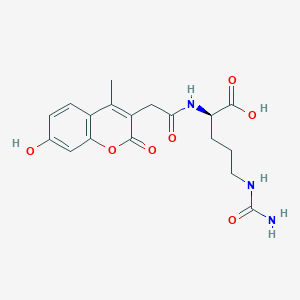
![N-[(6-chloro-7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]-D-methionine](/img/structure/B14956099.png)
![1-{3-[(3-isopropyl-4-oxo-2-thioxo-1,3-thiazolan-5-yliden)methyl]-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}-4-piperidinecarboxamide](/img/structure/B14956100.png)
![N~5~-carbamoyl-N~2~-[(6-chloro-7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]-D-ornithine](/img/structure/B14956103.png)
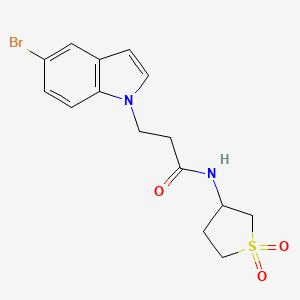
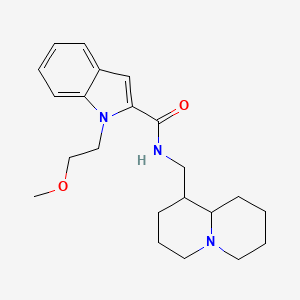
![N-{[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]acetyl}-L-methionine](/img/structure/B14956133.png)
![N-butyl-6-imino-2-oxo-7-(2-phenylethyl)-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B14956138.png)
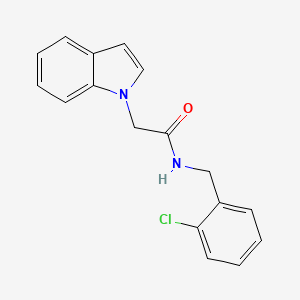
![6-chloro-3,4-dimethyl-2-oxo-2H-chromen-7-yl 6-{[(4-methylphenyl)sulfonyl]amino}hexanoate](/img/structure/B14956150.png)
![N-(4-methoxyphenyl)-2-{1-[2-(2-methylphenoxy)acetyl]-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl}acetamide](/img/structure/B14956157.png)
![3-[(Z)-(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-[(2-methylpropyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B14956163.png)
